molecular formula C8H15NO2S B1293021 [(2-Pyrrolidin-1-ylethyl)thio]acetic acid CAS No. 915924-49-1

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid

Cat. No.: B1293021
CAS No.: 915924-49-1
M. Wt: 189.28 g/mol
InChI Key: UQDJUXAXQOVVLW-UHFFFAOYSA-N
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Description

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid is a chemical compound with the molecular formula C7H13NO2S. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrrolidine ring attached to an ethylthioacetic acid moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid typically involves the reaction of pyrrolidine with ethyl bromoacetate, followed by the introduction of a thiol group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with a thiol reagent, such as thiourea, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle used in various chemical syntheses.

    Thioacetic acid: A sulfur-containing compound with applications in organic synthesis.

    Ethylthioacetic acid: A related compound with similar chemical properties.

Uniqueness

[(2-Pyrrolidin-1-ylethyl)thio]acetic acid is unique due to the combination of the pyrrolidine ring and the ethylthioacetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-8(11)7-12-6-5-9-3-1-2-4-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDJUXAXQOVVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256505
Record name 2-[[2-(1-Pyrrolidinyl)ethyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-49-1
Record name 2-[[2-(1-Pyrrolidinyl)ethyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(1-Pyrrolidinyl)ethyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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